molecular formula C4H3N5O B14440042 7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine CAS No. 77888-17-6

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine

Cat. No.: B14440042
CAS No.: 77888-17-6
M. Wt: 137.10 g/mol
InChI Key: WWYIQHOFOXOFQW-UHFFFAOYSA-N
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Description

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system containing both tetrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while nucleophilic substitution can produce a range of substituted derivatives .

Scientific Research Applications

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Tetrazolo[1,5-a]pyrazine, 7-oxide
  • 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Uniqueness

7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of both tetrazole and pyrazine rings. This gives it distinct chemical and biological properties compared to similar compounds .

Properties

77888-17-6

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

7-oxidotetrazolo[1,5-a]pyrazin-7-ium

InChI

InChI=1S/C4H3N5O/c10-8-1-2-9-4(3-8)5-6-7-9/h1-3H

InChI Key

WWYIQHOFOXOFQW-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC2=NN=NN21)[O-]

Origin of Product

United States

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